molecular formula C32H65NO3 B1258722 Palmitamidohexadecanediol CAS No. 190381-46-5

Palmitamidohexadecanediol

Cat. No. B1258722
M. Wt: 511.9 g/mol
InChI Key: GFUGOEQVSHGJMI-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-palmitoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as palmitoyl (hexadecanoyl). It is a N-acylhexadecasphinganine and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.

Scientific Research Applications

Proteomic Analysis of Palmitoylated Proteins

Palmitoylation is a critical post-translational modification that affects the function and localization of proteins within cells. Junmei Wan et al. (2007) developed a proteomic protocol to purify and identify palmitoylated proteins, utilizing acyl-biotinyl exchange chemistry. This method facilitates the study of proteins modified by palmitic acid, including potentially Palmitamidohexadecanediol, by identifying changes in the palmitoylation profile due to mutations or drug treatments. The study underscores the importance of palmitoylation in protein function and the potential of Palmitamidohexadecanediol in related research applications (Junmei Wan, A. Roth, A. Bailey, N. Davis, 2007).

Palm Oil and Health Implications

Research on palm oil, which contains palmitic acid as a major component, offers insights into the health implications of saturated fats like Palmitamidohexadecanediol. Studies have explored palm oil's effects on health, including cardiovascular disease, antioxidant properties, and nutritional benefits. For example, D. Edem (2002) reviewed palm oil's biochemical, physiological, nutritional, hematological, and toxicological aspects, highlighting its high saturated fat content but also its potential health benefits and risks. This research can provide context for understanding the effects of Palmitamidohexadecanediol and similar compounds (D. Edem, 2002).

Agricultural Applications

The study of oil palm (Elaeis guineensis), a major source of palmitic acid, encompasses various scientific research areas, including genetic improvement and disease resistance. C. Darmawan et al. (2020) investigated electroporation-mediated genetic transformation of oil palm, aiming to introduce novel traits that could improve crop yields and resistance to diseases. This research is relevant for understanding the broader agricultural applications of compounds like Palmitamidohexadecanediol in enhancing plant characteristics (C. Darmawan, N. Wiendi, C. Utomo, T. Liwang, 2020).

properties

CAS RN

190381-46-5

Product Name

Palmitamidohexadecanediol

Molecular Formula

C32H65NO3

Molecular Weight

511.9 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]hexadecanamide

InChI

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1

InChI Key

GFUGOEQVSHGJMI-IOWSJCHKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O

Other CAS RN

190381-46-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitamidohexadecanediol
Reactant of Route 2
Reactant of Route 2
Palmitamidohexadecanediol
Reactant of Route 3
Reactant of Route 3
Palmitamidohexadecanediol
Reactant of Route 4
Reactant of Route 4
Palmitamidohexadecanediol
Reactant of Route 5
Palmitamidohexadecanediol
Reactant of Route 6
Palmitamidohexadecanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.